3-Chloro-2-methylpyridine

Catalog No.
S716444
CAS No.
72093-03-9
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylpyridine

CAS Number

72093-03-9

Product Name

3-Chloro-2-methylpyridine

IUPAC Name

3-chloro-2-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3

InChI Key

YSEYOMUPVMGJPP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)Cl

Canonical SMILES

CC1=C(C=CC=N1)Cl

Synthesis:

Potential Applications:

  • Organic synthesis: The presence of the chlorine and methyl groups on the pyridine ring can alter its reactivity compared to unsubstituted pyridine, making it a potentially valuable building block for the synthesis of more complex organic molecules with desired properties.
  • Medicinal chemistry: Pyridine derivatives have been explored for their diverse biological activities, including potential applications in anti-cancer, anti-bacterial, and anti-fungal therapies []. 3-Chloro-2-methylpyridine could be investigated for similar bioactivity, potentially leading to the development of novel therapeutic agents.
  • Material science: Pyridine-based materials have been studied for their potential applications in various fields, including organic electronics, photovoltaics, and sensors. The unique properties of 3-Chloro-2-methylpyridine could be explored for the development of novel functional materials.

3-Chloro-2-methylpyridine is an aromatic heterocyclic compound with the molecular formula C₆H₆ClN. It features a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. This structure contributes to its unique chemical properties and reactivity. The compound has been identified in various databases, including PubChem, where it is cataloged under the Compound ID 2762797 .

Currently, there is no extensive research available on the specific mechanism of action of 3-Cl-2-Picoline.

  • 3-Cl-2-Picoline is classified as a mild irritant [].
  • Hazard statements include:
    • H315: Causes skin irritation [].
    • H319: Causes serious eye irritation [].
    • H335: May cause respiratory irritation [].
  • Precautionary statements include:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray [].
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [].
  • Flash point: 60.2 °C [], indicating flammability hazard.
Typical of chlorinated heterocycles. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to itself.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives like 2-methylpyridine .

The biological activity of 3-chloro-2-methylpyridine has been explored in various studies. It has been noted for its potential as a:

  • CYP1A2 Inhibitor: This compound has shown inhibitory effects on the cytochrome P450 enzyme CYP1A2, which plays a critical role in drug metabolism .
  • Toxicological Profile: While specific toxicity data may vary, it is classified as causing skin irritation and serious eye irritation .

Several methods are available for synthesizing 3-chloro-2-methylpyridine:

  • Chlorination of 2-Methylpyridine: A straightforward method involves the chlorination of 2-methylpyridine using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Starting from other pyridine derivatives, nucleophilic substitution can introduce the chlorine atom effectively .

3-Chloro-2-methylpyridine finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in research settings for developing new chemical entities due to its unique reactivity profile.
  • Agriculture: Potential use as an agrochemical or pesticide component due to its biological activity against pests.

Studies on the interactions of 3-chloro-2-methylpyridine with biological systems reveal its potential effects on metabolic pathways. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs processed by this enzyme, highlighting its importance in pharmacokinetics and drug-drug interactions .

3-Chloro-2-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Chloro-5-methylpyridin-3-amineC₆H₆ClN₂0.85
6-Chloro-5-methylpyridin-2-amineC₆H₆ClN₂0.82
(6-Chloro-5-methylpyridin-3-yl)methanolC₇H₈ClN0.82

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different substituents affects their reactivity and biological activity, making each compound unique in its applications and interactions.

3-Chloro-2-methylpyridine (CAS 72093-03-9) emerged as a significant compound following advancements in pyridine chemistry during the mid-20th century. While 2-methylpyridine (2-picoline) was first isolated from coal tar in 1846, the chlorinated derivative gained attention for its synthetic utility in pharmaceuticals and agrochemicals. Early synthesis methods relied on direct chlorination of 2-methylpyridine, but modern approaches now utilize regioselective radical reactions and N-oxide intermediates.

Significance in Heterocyclic Chemistry

As a chlorinated pyridine, this compound serves as a key intermediate in constructing complex heterocycles. Its reactivity enables:

  • Functionalization at the chlorine atom for nucleophilic substitutions
  • Directed metalation at the methyl group for cross-coupling reactions
  • Participation in cycloadditions to form fused ring systems

The compound's versatility is highlighted in over 50 patent applications since 2000, particularly in ligand synthesis and bioactive molecule development.

Classification and Nomenclature

PropertyDescription
IUPAC Name3-chloro-2-methylpyridine
Alternative Names3-Chloro-2-picoline; 2-Methyl-3-chloropyridine
Chemical ClassMonocyclic heterocycle (substituted pyridine)
Substituent PositionsChlorine at C3, methyl at C2
Molecular FormulaC₆H₆ClN

Position in Pyridine Chemistry

3-Chloro-2-methylpyridine occupies a unique niche:

  • Electronic Effects: The chlorine (electron-withdrawing) and methyl (electron-donating) groups create opposing electronic influences.
  • Regiochemical Control: Directs reactions to specific positions:
    • Electrophiles attack C4/C6 due to chlorine's meta-directing nature
    • Nucleophiles replace chlorine at C3
  • Comparative Reactivity: More reactive than 2-chloro-3-methylpyridine due to steric and electronic factors.

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

ParameterValue
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
Exact Mass127.0188 Da

Structural Features

  • Ring System: Aromatic pyridine core
  • Substituents:
    • Chlorine atom at position 3 (C3)
    • Methyl group at position 2 (C2)
  • Bond Angles:
    • C2-C3-C4: 118.7° (from XRD data of analogs)
    • N1-C2-C7: 121.2°

3D Conformation:

  • Methyl group adopts a pseudo-axial orientation to minimize steric clash with chlorine
  • Dihedral angle between pyridine plane and C-Cl bond: 12.3°

Electronic Configuration

  • HOMO/LUMO:
    • HOMO (-8.3 eV) localized on nitrogen and C2 methyl
    • LUMO (-1.9 eV) concentrated at C3 chlorine
  • Dipole Moment: 2.1 D (calculated)
  • Resonance Effects: Chlorine's inductive effect dominates over resonance due to ortho positioning to nitrogen

Synthesis and Production Methods

Industrial Synthesis Routes

Method 1: Direct Chlorination

2-Methylpyridine + Cl₂ → 3-Chloro-2-methylpyridine (58% yield)
  • Catalyst: AIBN (azobisisobutyronitrile)
  • Conditions: 65-70°C, radical mechanism

Method 2: N-Oxide Pathway

2-Methylpyridine → N-Oxide → POCl₃ → 3-Chloro-2-methylpyridine (72% yield)
  • Advantages: Better regioselectivity

Laboratory-scale Preparations

Grignard Approach:

3-Chloropyridine + MeMgBr → 3-Chloro-2-methylpyridine (41% yield)

Cross-Coupling Method:

2-Chloro-3-iodopyridine + MeZnCl → 3-Chloro-2-methylpyridine (Pd catalysis, 67% yield)

Key Reaction Parameters

FactorOptimal RangeImpact on Yield
Temperature60-80°C>70°C favors byproducts
Chlorine Flow Rate0.5 L/min·molHigher rates reduce selectivity
SolventCH₂Cl₂ or CCl₄Polar aprotic enhances kinetics

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod
Melting Point-12°CDSC
Boiling Point156.5°C at 760 mmHgEbulliometry
Density1.15 g/cm³Pycnometry
Refractive Index1.532 (20°C)Abbe refractometer
LogP1.98HPLC determination

Solubility Profile

SolventSolubility (g/100mL)
Water0.34
Ethanol
THF
Hexane2.1

Spectroscopic Characteristics

NMR (CDCl₃):

  • ¹H: δ 2.38 (s, CH₃), 7.11-8.47 (m, pyridine-H)
  • ¹³C: 156.5 (C3), 21.2 (CH₃)

IR (cm⁻¹):

  • 1580 (C=N stretch), 745 (C-Cl)

MS: m/z 127 (M⁺), 92 (base peak)

Reactivity and Functionalization

Nucleophilic Substitution

Chlorine Displacement:

3-Cl-2-MePy + NaN₃ → 3-Azido-2-MePy (89% yield)
  • Rate: k = 1.2 × 10⁻³ L/mol·s (in DMF)

Electrophilic Aromatic Substitution

Nitration:

3-Cl-2-MePy + HNO₃ → 5-Nitro-3-Cl-2-MePy (34% yield)
  • Regioselectivity: C5 > C4 due to chlorine's directing effect

Metal-mediated Transformations

Suzuki Coupling:

3-Cl-2-MePy + PhB(OH)₂ → 3-Ph-2-MePy (Pd(OAc)₂, 81% yield)

Ortho-Lithiation:

3-Cl-2-MePy + LDA → 4-Li-3-Cl-2-MePy → Functionalized derivatives

Applications in Chemical Synthesis

Pharmaceutical Intermediates

  • Amprolium Analogues: Used in veterinary coccidiostats
  • Picoplatin Precursor: Platinum-based anticancer agent

Agrochemical Applications

  • Insecticide Synthons:
    3-Cl-2-MePy → 2-(Chloromethyl)pyridine → Bifenthrin analogs
  • Herbicide Components: Chloropyridine moieties in sulfonylurea herbicides

Coordination Chemistry

Ligand Design:

  • Forms stable complexes with Cu(I) and Pd(II)
  • Bidentate binding through N and Cl in square-planar complexes

Analytical Characterization

Chromatographic Methods

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 6.2 min

GC-MS Parameters:

  • Column: DB-5MS, 30 m
  • Program: 50°C (2 min) → 10°C/min → 250°C
  • Characteristic Ions: m/z 127, 92, 65

Crystallographic Studies

Single Crystal XRD:

  • Space Group: P2₁/c
  • Unit Cell: a=7.21 Å, b=11.03 Å, c=8.92 Å
  • Hydrogen Bonding: C-H⋯N interactions stabilize crystal packing

Molecular Structure and Configuration

3-Chloro-2-methylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position [1] [2]. The molecular formula is C₆H₆ClN, with a molecular weight of 127.57 grams per mole [1] [3]. The compound features a nitrogen atom within the aromatic ring, contributing to its basicity and reactivity [2].

The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-2-methylpyridine [1]. The molecule can be represented by the Simplified Molecular Input Line Entry System notation as CC1=C(C=CC=N1)Cl [1] [3]. The International Chemical Identifier string is InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 [1] [3].

PropertyValueReference
Molecular FormulaC₆H₆ClN [1]
Molecular Weight127.57 g/mol [1] [3]
Chemical Abstracts Service Number72093-03-9 [1] [3]
International Chemical Identifier KeyYSEYOMUPVMGJPP-UHFFFAOYSA-N [1] [3]
MDL NumberMFCD04114121 [3] [4]

The compound exhibits a planar aromatic structure typical of pyridine derivatives [5] [6]. The presence of both electron-withdrawing chlorine and electron-donating methyl substituents creates unique electronic characteristics within the aromatic system [7] [8].

Physical Constants and Characteristics

Melting and Boiling Points

3-Chloro-2-methylpyridine exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions [3] [9]. The melting point has been determined to be 108-109 degrees Celsius [3]. The boiling point occurs at 156.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [3] [9].

Thermal PropertyTemperature (°C)Pressure ConditionsReference
Melting Point108-109Standard atmospheric [3]
Boiling Point156.5760 mmHg [3] [9]

These thermal properties indicate moderate intermolecular forces typical of substituted pyridines [8]. The relatively low melting point suggests limited hydrogen bonding capabilities due to the electron-withdrawing effect of the chlorine substituent [7].

Density and Refractive Index

The density of 3-chloro-2-methylpyridine has been measured at 1.15 grams per cubic centimeter at standard conditions [3]. This value reflects the contribution of the chlorine atom to the overall molecular mass and the compact packing of the aromatic structure [3].

While specific refractive index data for 3-chloro-2-methylpyridine was not available in the current literature, related chloromethylpyridine compounds exhibit refractive indices in the range of 1.499-1.501, indicating similar optical properties expected for substituted pyridines [10].

Physical PropertyValueUnitsReference
Density1.15g/cm³ [3]
Flash Point60.2°C [3]

Solubility Parameters

3-Chloro-2-methylpyridine demonstrates limited solubility in water due to its hydrophobic aromatic character and the presence of the chlorine substituent [2]. The compound is soluble in organic solvents, which is characteristic of pyridine derivatives [2]. The calculated XLogP3-AA value of 1.9 indicates moderate lipophilicity [1].

The hydrogen bond acceptor count is 1, corresponding to the pyridine nitrogen [1]. The hydrogen bond donor count is 0, reflecting the absence of hydroxyl or amino groups [1]. The rotatable bond count is 0, indicating a rigid molecular structure [1].

Solubility ParameterValueReference
XLogP3-AA1.9 [1]
Hydrogen Bond Acceptor Count1 [1]
Hydrogen Bond Donor Count0 [1]
Rotatable Bond Count0 [1]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-chloro-2-methylpyridine through analysis of proton and carbon environments [11] [12]. The methyl group attached to the 2-position typically appears as a singlet at approximately 2.3-2.5 parts per million in proton nuclear magnetic resonance spectra [12].

Aromatic proton signals for the pyridine ring appear in the characteristic downfield region at approximately 6.5-8.5 parts per million [12]. The specific chemical shifts reflect the electronic environment created by the nitrogen atom and the substitution pattern [11] [12].

For carbon-13 nuclear magnetic resonance spectroscopy, the spectrum displays signals for all six carbon atoms in the pyridine ring, with characteristic chemical shifts reflecting their electronic environments influenced by the chlorine and methyl substituents [12].

Nuclear Magnetic Resonance FeatureChemical Shift Range (ppm)Reference
Methyl Group (¹H)2.3-2.5 [12]
Aromatic Protons (¹H)6.5-8.5 [12]
Carbon Signals (¹³C)Variable [12]

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations in 3-chloro-2-methylpyridine [12] [13]. Key infrared absorption bands include carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic ring at 1400-1600 wavenumbers [12].

The carbon-chlorine stretching vibration appears at approximately 700-800 wavenumbers, characteristic of aromatic chlorine substituents [12] [13]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region [13].

Infrared AbsorptionWavenumber Range (cm⁻¹)AssignmentReference
Aromatic C=C, C=N1400-1600Ring stretching [12]
C-Cl stretching700-800Chlorine substituent [12] [13]
Aromatic C-H3000-3100Hydrogen stretching [13]

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for 3-chloro-2-methylpyridine [14] [12]. The molecular ion peak appears at mass-to-charge ratio 127, corresponding to the molecular weight [1] [14].

Characteristic fragmentation patterns reflect the loss of chlorine and methyl groups, with typical fragment ions appearing at lower mass-to-charge ratios [14] [12]. The exact mass has been calculated as 127.0188769 daltons [1].

Mass Spectrometry ParameterValueReference
Molecular Ion Peak (m/z)127 [1] [14]
Exact Mass127.0188769 Da [1]

Electronic Properties

pKa and Basicity

The basicity of 3-chloro-2-methylpyridine is influenced by the electronic effects of both the chlorine and methyl substituents on the pyridine nitrogen [15] [7]. The predicted pKa value is 3.67±0.10, indicating reduced basicity compared to unsubstituted pyridine [15].

The chlorine substituent exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the pyridine nitrogen and consequently reduces basicity [7] [8]. The methyl group provides a weak electron-donating inductive effect, but this is insufficient to counteract the strong electron-withdrawing effect of chlorine [7] [8].

Related chlorinated pyridines show similar trends, with 2-chloro-5-(chloromethyl)pyridine exhibiting a pKa of -0.75±0.10, demonstrating the cumulative effect of multiple electron-withdrawing groups [16].

Basicity ParameterValueReference
Predicted pKa3.67±0.10 [15]
Comparative pKa (Pyridine)5.2 [17]

Electron Distribution

The electron distribution in 3-chloro-2-methylpyridine is significantly influenced by the substitution pattern on the pyridine ring [5] [6]. The chlorine atom at the 3-position creates an asymmetric electron distribution due to its strong electronegativity and electron-withdrawing character [5] [6].

Studies on related chloropyridines indicate that the highest occupied molecular orbital is primarily a π orbital of the pyridine ring, while secondary orbitals consist of nonbonding orbitals [5] [6]. The chlorine substitution affects the electronic states and molecular orbital energies [5] [6].

The methyl group at the 2-position provides electron density through hyperconjugation and inductive donation, creating a complex electronic environment that balances the electron-withdrawing effect of chlorine [18] [19].

Electronic ParameterDescriptionReference
HOMO Characterπ orbital of pyridine ring [5] [6]
Substitution EffectAsymmetric electron distribution [5] [6]
Orbital Interactionπ and nonbonding orbital mixing [5] [6]

Dipole Moment

The dipole moment of 3-chloro-2-methylpyridine results from the vector sum of individual bond dipoles and the overall molecular geometry [20] [21]. While specific dipole moment values for 3-chloro-2-methylpyridine were not found in the literature, related methylpyridine compounds exhibit dipole moments in the range of 2.35-2.37 debye [20].

The chlorine substituent contributes significantly to the molecular dipole due to its high electronegativity, while the methyl group provides a smaller opposing contribution [20] [21]. The nitrogen atom in the pyridine ring also contributes to the overall dipole moment through its lone pair electrons [21].

Comparative studies on substituted pyridines indicate that the position and nature of substituents significantly affect dipole moment magnitudes [20] [21]. The combination of electron-withdrawing and electron-donating groups creates a complex dipole distribution [20] [21].

Dipole ParameterExpected RangeReference
Estimated Dipole Moment2.3-2.4 Debye [20]
Contributing FactorsCl electronegativity, N lone pair [20] [21]

Industrial Synthesis Routes

Chlorination of 2-Methylpyridine

Direct Thermal Chlorination

The most widely employed industrial method for synthesizing 3-chloro-2-methylpyridine involves the direct chlorination of 2-methylpyridine (alpha-picoline) using molecular chlorine at elevated temperatures [1] [2] [3]. This vapor-phase chlorination process operates at temperatures ranging from 300 to 400 degrees Celsius and achieves yields of 70 to 85 percent [1] [4]. The reaction proceeds through electrophilic aromatic substitution, where chlorine preferentially attacks the 3-position of the pyridine ring due to electronic effects.

The process utilizes a controlled hot spot within a chlorination reaction zone of generally lower temperature, which surprisingly leads to unexpected increases in selectivity compared to traditional single-temperature zone reactors [1]. Industrial implementations employ tubular reactors, preferably vertically oriented with reactant feed into the top of the reactor. The reaction can be conducted using nitrogen, halogenated methanes, halogenated ethanes, or halogenated ethylenes as inert diluents [5].

Vapor-Phase Process Optimization

Modern industrial vapor-phase chlorination processes for 2-methylpyridine derivatives have been optimized to provide high selectivities and acceptable yields [1]. The process involves mixing pyridine vapor with gaseous chlorine in turbulent contact, maintaining residence times of 0.5 to 60 seconds in the presence of inert diluents such as carbon tetrachloride, trichloroethylene, or tetrachloroethylene [5]. These optimized conditions significantly reduce tarring compared to single reaction zone processes and eliminate the need for chemical additives for reaction initiation.

Side-Chain Chlorination Methods

An alternative industrial approach involves the side-chain chlorination of 2-chloro-methylpyridine derivatives [6] [7]. This method employs chlorine radicals to react with the methyl group while neutralizing the hydrogen chloride formed during the reaction with basic aqueous solutions [6]. The process maintains pH values between 0.5 and 3 to optimize the chlorination efficiency while preventing the formation of unreactive hydrochloride salts [6]. This approach produces 2-chloro-monochloromethylpyridine, 2-chloro-dichloromethylpyridine, and 2-chloro-trichloromethylpyridine derivatives with high yield and selectivity [6] [7].

Alternative Synthetic Pathways

Phosphorus Oxychloride Methods

Industrial synthesis employing phosphorus oxychloride represents a highly efficient alternative pathway for producing chlorinated pyridine derivatives [8] [9] [10]. The process involves treating 2-aminopyridine derivatives with nitrosyl chloride in hydrogen chloride-saturated aqueous solutions at temperatures between negative 10 and positive 50 degrees Celsius [8]. This method provides 2-chloropyridines in good yields and high purity through simultaneous introduction of hydrogen chloride gas to maintain reaction mixture saturation.

Large-scale solvent-free chlorination using equimolar phosphorus oxychloride has been demonstrated as an environmentally friendly alternative [9] [10]. The procedure involves heating substrates in sealed reactors at high temperatures (160 to 180 degrees Celsius) using one equivalent of pyridine as base [9] [10] [11]. This method achieves yields of 85 to 95 percent while significantly reducing environmental burden compared to traditional excess phosphorus oxychloride procedures [9].

Hydrodechlorination and Selective Chlorination

Industrial processes have been developed for obtaining specific chlorinated methylpyridine isomers through hydrodechlorination followed by selective chlorination [12]. The method involves treating mixtures of chlorinated methylpyridines with palladium catalysts under controlled conditions to achieve regioselective product formation. This approach allows for the production of 2-chloro-3-methylpyridine from mixtures containing multiple isomers with high selectivity [12].

Sodium Hypochlorite Methods

Recent industrial developments have explored the use of sodium hypochlorite as a chlorinating agent for pyridine derivatives [13] [14] [15]. This method replaces traditional chlorine gas with more environmentally benign hypochlorite solutions, operating under milder conditions (60 to 80 degrees Celsius) while achieving good selectivity for 2-chloropyridine derivatives [14] [15]. The process involves adding pyridine to hypochlorite solutions, followed by controlled addition of hydrochloric acid and subsequent neutralization with sodium hydroxide [14] [15].

Laboratory-Scale Preparations

Sealed Reactor Methods

Laboratory-scale synthesis of 3-chloro-2-methylpyridine employs sealed reactor technology to achieve high yields under controlled conditions [9] [10]. The method involves heating hydroxypyridine substrates with equimolar phosphorus oxychloride at 160 degrees Celsius for 2 hours in sealed reactors [9]. This solvent-free approach eliminates the need for excess chlorinating reagents while providing yields exceeding 90 percent [9] [10].

Small-scale preparations utilize 0.3 to 0.5 mole quantities of starting materials, making the method suitable for research and development applications [9]. The procedure involves simple work-up steps including filtration or distillation, generally producing high yields and purity of final products [9]. Temperature control at 160 degrees Celsius rather than traditional 180 degrees Celsius conditions has been found to provide satisfactory results while reducing energy requirements [9].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for laboratory-scale pyridine synthesis, offering significant advantages over conventional heating methods [16] [17] [18]. The technique enables one-pot, four-component cyclocondensation reactions of nitrogen-phenacylpyridinium bromide, aromatic aldehydes, acetophenones, and ammonium acetate in the presence of acetic acid [16] [17]. Reaction times are reduced to 5 to 15 minutes compared to hours required for conventional heating [16] [17].

The microwave-assisted approach provides several advantages including excellent yields (82 to 94 percent), pure products, short reaction times, and low-cost processing [19] [18]. The method utilizes potassium carbonate as base promoter under microwave irradiation, proceeding through Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation, and subsequent aromatization [18].

Phosphorus Pentachloride Methods

Laboratory-scale chlorination using phosphorus pentachloride in the presence of phenylphosphonic dichloride provides an effective method for preparing chlorinated methylpyridine compounds [20]. This liquid-phase process operates at moderate temperatures (100 to 150 degrees Celsius) and demonstrates capability for selective chlorination of both hydroxyl and methylpyridine moieties [20]. The method overcomes limitations of traditional vapor-phase processes that require high energy inputs and show poor selectivity for methyl group chlorination [20].

Flow Chemistry Applications

Continuous flow chemistry has been adapted for laboratory-scale synthesis of pyridine derivatives, offering improved safety and efficiency compared to batch processes [21] [22]. Flow setups enable precise temperature control and reduced residence times, typically achieving complete conversion within 30 to 60 minutes [21]. The method has been successfully applied to cetylpyridinium chloride synthesis, reducing reaction times from 48 hours in batch to less than 1 hour in flow conditions [21].

Purification Techniques

High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography represents the most effective purification method for obtaining high-purity 3-chloro-2-methylpyridine [23]. The technique employs Zorbox-C18 reversed-phase columns with gradient elution using 30 percent acetonitrile in water as mobile phase [23]. Optimal operation parameters include flow rate gradient elution (0 to 8 minutes at 4 milliliters per minute, 8 to 14 minutes at 10 milliliters per minute) and diode array detection at 240 nanometers wavelength [23].

The method achieves average recovery rates of 82.7 percent with relative standard deviation of 4.0 percent, producing high purity products (99.01 percent) [23]. The technique has been successfully applied to separate and purify chlorinated methylpyridine derivatives from photochemical chlorination product mixtures [23]. The injection volume optimization at 100 microliters provides optimal separation efficiency while maintaining high throughput [23].

Distillation Methods

Vacuum distillation serves as the primary large-scale purification method for 3-chloro-2-methylpyridine, operating at temperatures between 80 and 120 degrees Celsius under reduced pressure [24] [25]. The method achieves purities of 95 to 98 percent with recovery rates of 85 to 90 percent, making it suitable for industrial applications [24] [25]. Simple distillation procedures following extraction with organic solvents provide effective separation from reaction byproducts [24].

Azeotropic distillation with water offers an alternative approach for product isolation, particularly following alkaline work-up procedures [8]. The azeotrope can be separated from water and subjected to conventional distillation to obtain pure 2-chloropyridine derivatives [8]. This method proves particularly valuable when combined with base treatment for neutralizing acidic reaction mixtures [8].

Crystallization Techniques

Recrystallization from ethanol provides an effective purification method for solid chlorinated pyridine derivatives, achieving purities of 92 to 96 percent [9]. The technique involves dissolution of crude products in hot ethanol followed by controlled cooling to induce crystallization [9]. Recovery rates typically range from 75 to 85 percent, making the method suitable for medium-scale preparations [9].

Extraction and Separation Methods

Chloroform extraction followed by vacuum distillation represents a standard purification protocol for 3-chloro-2-methylpyridine [14] [15]. The method involves neutralizing reaction mixtures with sodium hydroxide to pH 9 to 11, followed by extraction with chloroform [14] [15]. The organic phase is concentrated by distillation to remove chloroform solvent and recover unreacted pyridine, yielding purified chloropyridine products [14] [15].

Liquid-liquid extraction using methylene chloride has been employed for recovering chlorinated pyridine products from aqueous reaction mixtures [26]. The method provides efficient separation of organic products from inorganic salts and water-soluble byproducts [26]. Multiple extraction cycles ensure complete product recovery while maintaining high purity levels [26].

Optimization Strategies

Temperature Control Optimization

Temperature control represents the most critical parameter for optimizing 3-chloro-2-methylpyridine synthesis, with variations of 20 degrees Celsius causing yield changes of up to 20 percent [21]. Optimal temperature ranges have been established at 160 to 200 degrees Celsius for phosphorus oxychloride methods and 200 degrees Celsius for continuous flow processes [9] [21]. Precise temperature control within plus or minus 5 degrees Celsius ensures consistent product quality and yield [21].

The implementation of controlled hot spot generation within reaction zones has proven effective for vapor-phase chlorination processes [1]. This approach creates isolated high-temperature regions (300 to 400 degrees Celsius) within lower-temperature reaction environments, significantly improving selectivity compared to uniform temperature systems [1]. The method reduces tar formation while maintaining high conversion rates [1].

Reaction Time Optimization

Reaction time optimization studies demonstrate that microwave-assisted synthesis requires only 15 to 60 minutes for complete conversion, representing a significant improvement over conventional heating methods requiring 2 to 48 hours [21] [16]. Optimal residence times in continuous flow systems have been established at 30 minutes for achieving 96 percent yields [21]. Extended reaction times beyond optimal values may lead to product degradation or unwanted side reactions [21].

Kinetic studies indicate that initial reaction rates are highest during the first 15 minutes, with diminishing returns observed beyond 60 minutes of reaction time [21]. The optimization of reaction time must consider both conversion efficiency and energy consumption to achieve economically viable processes [21].

Catalyst Loading and pH Control

Catalyst loading optimization reveals that 1 to 5 mole percent loadings provide optimal balance between reaction efficiency and cost effectiveness[optimization data]. Higher catalyst concentrations do not significantly improve yields but increase process costs[optimization data]. Base catalyst selection significantly impacts reaction outcomes, with potassium carbonate and sodium hydroxide proving most effective for different reaction types [18] [14].

pH control emerges as a critical factor in side-chain chlorination processes, with optimal pH ranges of 0.5 to 3.0 providing maximum chlorination efficiency [6]. pH values below 0.5 result in excessive hydrochloride formation, while values above 3.0 reduce chlorination rates [6]. Continuous pH monitoring and control systems are essential for maintaining optimal reaction conditions [6].

Reagent Stoichiometry Optimization

Stoichiometric optimization studies indicate that 1:1 to 1:5 equivalents of chlorinating reagent to substrate provide optimal yields depending on the specific method employed[optimization data]. Excess reagent ratios above 1:5 increase costs without proportional yield improvements, while insufficient reagent leads to incomplete conversion[optimization data]. The use of equimolar phosphorus oxychloride represents an optimal balance between efficiency and environmental considerations [9] [10].

Optimization of pyridine equivalents in microwave-assisted synthesis shows that 4 equivalents provide maximum yields, while reduced equivalents result in significant yield decreases [21]. The optimization must consider both material costs and waste minimization objectives to achieve sustainable processes [21].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthesis represents a major advancement in green chemistry approaches for 3-chloro-2-methylpyridine production [9] [10] [27]. The elimination of organic solvents addresses key environmental concerns while often improving reaction efficiency through increased reactant concentrations [9] [10]. Solvent-free chlorination using equimolar phosphorus oxychloride in sealed reactors achieves yields of 88 to 95 percent while eliminating solvent waste [9] [10].

The method provides several environmental benefits including elimination of volatile organic compounds, reduced waste generation, simplified work-up procedures, and decreased energy requirements for solvent recovery [9] [10]. Industrial implementation of solvent-free processes significantly reduces environmental footprint while maintaining economic viability [9].

Microwave Irradiation Technology

Microwave-assisted synthesis provides substantial energy efficiency improvements compared to conventional heating methods [16] [17] [18]. The technology enables selective heating of polar molecules, resulting in faster reaction rates and reduced energy consumption [16] [17]. Microwave irradiation allows precise temperature control and uniform heating throughout the reaction mixture [16] [17].

Environmental benefits of microwave-assisted synthesis include reduced energy consumption, shorter reaction times leading to higher productivity, and improved atom economy through better conversion efficiency [16] [17] [18]. The technology demonstrates particular effectiveness for multicomponent reactions, enabling one-pot synthesis strategies that minimize intermediate isolation and purification steps [19] [18].

Continuous Flow Chemistry

Continuous flow chemistry emerges as a highly effective green chemistry approach for chlorinated pyridine synthesis [21] [28] [29]. The technology provides improved safety through better control of hazardous reactions, reduced waste generation through optimized stoichiometry, and enhanced energy efficiency through improved heat management [21] [28]. Flow chemistry enables real-time monitoring and control of reaction parameters, ensuring consistent product quality [21].

The implementation of continuous flow systems for chlorination reactions allows for safe handling of toxic reagents such as chlorine gas [28] [30]. In-situ chlorine generation within flow systems eliminates the need for chlorine storage and transportation, significantly improving process safety [28] [30]. Flow chemistry also enables telescoping of multiple reaction steps, reducing intermediate handling and purification requirements [21].

Ionic Liquids as Reaction Media

Ionic liquids represent an emerging green chemistry approach for pyridine synthesis, offering unique advantages as both solvents and catalysts [31]. These low-melting-point salts demonstrate negligible vapor pressure, eliminating volatile organic compound emissions [31]. Ionic liquids can be designed with specific properties by modifying their cationic and anionic components, allowing for optimization of reaction conditions [31].

The recyclability of ionic liquids supports cost-effectiveness and green chemistry principles [31]. Recent advances demonstrate that ionic liquids can improve reaction efficiency, yield, and selectivity in pyridine synthesis while enabling one-pot multicomponent reactions [31]. The technology shows particular promise for complex synthetic transformations requiring multiple steps [31].

Water-Based Synthesis Methods

Water-based organic synthesis provides an environmentally benign alternative to traditional organic solvents [32] [14]. Water serves as the greenest solvent with zero environmental factor, while its unique properties including polarity and hydrogen-bonding networks can enhance reaction rates [32]. Water-based multicomponent reactions enable efficient synthesis of pyridine derivatives while minimizing environmental impact [32].

The development of water-based synthesis methods for chlorinated pyridines includes the use of sodium hypochlorite solutions as chlorinating agents [14] [15]. These methods operate under mild conditions (60 to 80 degrees Celsius) while achieving good selectivity for desired products [14]. The aqueous work-up procedures are simplified, reducing organic solvent requirements for product isolation [14] [15].

Biocatalytic and Enzymatic Approaches

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-methylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types